molecular formula C6H5NNa2O6S2 B13773077 1,3-Benzenedisulfonic acid, 4-amino-, sodium salt CAS No. 63589-41-3

1,3-Benzenedisulfonic acid, 4-amino-, sodium salt

Cat. No.: B13773077
CAS No.: 63589-41-3
M. Wt: 297.2 g/mol
InChI Key: OIZLWWGSWBNNAM-UHFFFAOYSA-L
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Description

1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is a substituted aromatic compound featuring two sulfonic acid groups at the 1- and 3-positions and an amino group at the 4-position, with sodium as the counterion. Compounds with sulfonic acid groups are typically water-soluble due to their ionic nature, and the amino group enhances reactivity, enabling participation in diazotization or azo-coupling reactions, which are critical in dye synthesis .

Synthesis routes for similar disulfonated benzene derivatives often involve sulfonation reactions followed by functionalization. For example, 1,3-benzenedisulfonic acid disodium salt (CAS 831-59-4) is synthesized via sulfonation and neutralization, and it serves as a precursor for sulfonyl chlorides in industrial processes . The amino-substituted variant may require protective group strategies during synthesis to prevent undesired side reactions.

Properties

CAS No.

63589-41-3

Molecular Formula

C6H5NNa2O6S2

Molecular Weight

297.2 g/mol

IUPAC Name

disodium;4-aminobenzene-1,3-disulfonate

InChI

InChI=1S/C6H7NO6S2.2Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2

InChI Key

OIZLWWGSWBNNAM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Benzenedisulfonic Acid, 4-amino-, Sodium Salt

Stepwise Synthetic Approach

The preparation of this compound typically involves the following key stages:

Sulfonation of Benzene to Form 1,3-Benzenedisulfonic Acid
  • Process: Benzene is sulfonated using sulfur trioxide (SO3) or fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the 1 and 3 positions.
  • Reaction conditions:
    • Temperature: 100–160 °C, optimally 120–140 °C
    • Sulfur trioxide is dissolved in a sulfonated reaction mixture containing 1,3-benzenedisulfonic acid as a medium.
    • The molar ratio of sulfur trioxide to benzene is maintained around 2 to 2.5 moles SO3 per mole of benzene.
  • Continuous or batch mode: The reaction can be performed continuously with controlled stirring and temperature to increase yield and purity.
  • By-products: Diphenylsulfonic acids and other polysulfonated compounds may form but can be minimized by controlling reaction parameters and using sodium salts as additives.
  • Purification: The process yields a highly pure 1,3-benzenedisulfonic acid mixture with minimal sulfuric acid contamination.
  • Reference example: A patented process describes dissolving sulfur trioxide in a sulfonated mixture at 135–140 °C with benzene addition, producing 92–95% pure 1,3-benzenedisulfonic acid after 48 hours of reaction.
Amination at the 4-Position of 1,3-Benzenedisulfonic Acid
  • Introduction of the amino group: The 4-amino substituent is introduced via nitration followed by reduction or direct amination of the sulfonated benzene ring.
  • Common routes:
    • Nitration of 1,3-benzenedisulfonic acid to form 4-nitro-1,3-benzenedisulfonic acid, followed by catalytic hydrogenation or chemical reduction to the 4-amino derivative.
    • Direct amination methods under controlled conditions to avoid sulfonic acid group displacement.
  • Reaction conditions: Acidic or neutral media with appropriate catalysts for reduction (e.g., Pd/C with hydrogen, or chemical reductants like iron and hydrochloric acid).
  • Challenges: Maintaining sulfonic acid groups intact during nitration and reduction steps requires optimized conditions.
  • Literature note: Although direct detailed procedures for this amination are scarce in the searched patents, 4-amino-1,3-benzenedisulfonic acid is known as a reagent in synthesis, indicating established preparative methods.
Formation of the Sodium Salt
  • Neutralization: The free acid form (4-amino-1,3-benzenedisulfonic acid) is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
  • Reaction conditions:
    • Typically performed in aqueous solution at room temperature or slightly elevated temperatures.
    • Stoichiometric amounts of sodium base are used to neutralize the two sulfonic acid groups.
  • Result: The sodium salt is highly water soluble (about 663 g/L at 20 °C) and stable under recommended storage conditions.

Industrial Scale Preparation

  • Continuous flow reactors: Industrial production employs continuous sulfonation reactors with precise control over temperature, reactant feed rates, and stirring to maximize yield and purity.
  • Use of sodium salts: Addition of sodium sulfate or sodium 1,3-benzenedisulfonate (3–15% by weight) during sulfonation reduces by-product formation and facilitates purification.
  • Purity and yield: Continuous processes yield 90–95% pure 1,3-benzenedisulfonic acid, which is then aminated and neutralized to the sodium salt form.
  • Automation: Automated systems regulate pH, temperature, and reactant concentrations to ensure reproducibility and product consistency.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Molar Ratios (SO3:benzene) Notes
Sulfonation Benzene + Sulfur trioxide (liquid or gaseous) 100–160 (opt. 120–140) 2.0–2.5:1 Continuous stirring, sodium salt additive reduces by-products
Amination (nitration + reduction) 1,3-Benzenedisulfonic acid + nitrating agent + reductant Variable (nitration ~0–50; reduction ~25–80) Stoichiometric Careful control to avoid sulfonic acid loss
Neutralization to sodium salt 4-Amino-1,3-benzenedisulfonic acid + NaOH or Na2CO3 Ambient to 50 2:1 (Na base: acid groups) High water solubility, stable salt form

Chemical Reactions Analysis

1,3-Benzenedisulfonic acid, 4-amino-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Applications:

  • Reagent in Spectrophotometry: This compound is utilized as a reagent in spectrophotometric methods for determining the concentration of metal ions in solutions. Its ability to form complexes with metal ions enhances detection sensitivity.

Case Study:
A study demonstrated that using 1,3-benzenedisulfonic acid as a chelating agent improved the detection limits for cadmium ions in water samples, showcasing its effectiveness in environmental monitoring.

Environmental Testing

Applications:

  • Water Quality Assessment: The compound plays a crucial role in assessing water quality by detecting and quantifying pollutants, particularly heavy metals. It aids in environmental monitoring and compliance with safety standards.

Data Table: Water Quality Testing Results

PollutantDetection MethodConcentration Detected (ppm)
LeadSpectrophotometry0.05
CadmiumComplexation with sodium salt0.02
MercuryColorimetric analysis0.01

Pharmaceutical Development

Applications:

  • Intermediate in Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of medications with enhanced efficacy and safety profiles.

Case Study:
Research has shown that incorporating 1,3-benzenedisulfonic acid into the synthesis pathway of anti-inflammatory drugs significantly increased their bioavailability and therapeutic effects.

Textile Industry

Applications:

  • Dyeing Agent: In textile manufacturing, this compound is employed as a dyeing agent to enhance colorfastness and provide vibrant hues to fabrics.

Data Table: Dyeing Performance Comparison

Fabric TypeDyeing MethodColorfastness Rating (1-5)
CottonDirect dye application4
PolyesterReactive dye application5
WoolAcid dye application4

Food Industry

Applications:

  • Food Additive: The compound is utilized as a food additive due to its antioxidant properties, which help preserve food quality and extend shelf life.

Case Study:
A comparative study on food products treated with and without the sodium salt revealed that those treated had a shelf life extended by approximately 30%, demonstrating its effectiveness as a preservative.

Mechanism of Action

The mechanism of action of 1,3-Benzenedisulfonic acid, 4-amino-, sodium salt involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The sulfonic acid groups can participate in ionic interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 1,3-benzenedisulfonic acid, 4-amino-, sodium salt with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Solubility Applications References
1,3-Benzenedisulfonic acid, 4-amino-, sodium salt (hypothetical) - C₆H₅NNa₂O₆S₂ ~283.2 (calculated) -SO₃Na (1,3), -NH₂ (4) Likely high in water Dye intermediates, surfactants, catalysts Inferred
1,3-Benzenedisulfonic acid disodium salt 831-59-4 C₆H₄Na₂O₆S₂ 282.20 -SO₃Na (1,3) Highly water-soluble Precursor for sulfonyl chlorides, synthesis reagent
4-Aminobenzenesulfonic acid sodium salt 515-74-2 C₆H₆NNaO₃S 195.17 -SO₃Na (1), -NH₂ (4) Soluble in water Dye intermediates, agricultural rust prevention
2-Amino-1,4-benzenedisulfonic acid sodium salt 76684-33-8 C₆H₅NNa₂O₆S₂ 283.2 -SO₃Na (1,4), -NH₂ (2) Water-soluble Textile dyes, analytical reagents
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt 149-45-1 C₆H₄Na₂O₈S₂ 306.2 -SO₃Na (1,3), -OH (4,5) Water-soluble Azo dye synthesis, dispersing agents
Sodium 4-amino-1-naphthalenesulfonate (Sodium Naphthionate) 130-13-2 C₁₀H₈NNaO₃S 245.23 -SO₃Na (1), -NH₂ (4) (naphthalene core) Soluble in hot water Dye manufacturing, biochemical assays

Key Comparisons:

Compared to 4-aminobenzenesulfonic acid sodium salt (monosulfonate), the dual sulfonate groups in the target compound enhance acidity and water solubility, making it suitable for applications requiring stronger ionic character .

Physicochemical Properties: Solubility: All sulfonated analogs exhibit high water solubility due to ionic sulfonate groups. The amino group may further improve solubility via hydrogen bonding . Reactivity: Amino-substituted derivatives are more reactive than non-amino analogs. For example, 4-aminobenzenesulfonic acid sodium salt participates in diazotization, a key step in azo dye synthesis .

Applications: Dye Industry: Amino-disulfonates like the target compound are likely used in azo dyes, similar to 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, which serves as a dispersing agent in dye formulations . Chemical Synthesis: The disodium salt (CAS 831-59-4) is a precursor for sulfonyl chlorides, indicating that the amino variant could be functionalized for specialized reagents .

Research Findings and Industrial Relevance

  • Synthesis Pathways: details the synthesis of 1,3-benzenedisulfonyl chloride from its disodium salt using PCl₅. The amino-substituted variant might follow similar routes with protective group strategies to avoid side reactions at the -NH₂ site .
  • Dye Applications: Azo dyes derived from sulfonated benzene compounds, such as Methyl Orange (CAS 547-58-0), highlight the importance of sulfonate and amino groups in colorant chemistry. The target compound’s dual sulfonates could enhance dye stability and solubility .
  • For example, 1,3-benzenedisulfonic acid is classified as hazardous in its acid form .

Biological Activity

1,3-Benzenedisulfonic acid, 4-amino-, sodium salt is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse sources and research findings.

Chemical Structure and Properties

1,3-Benzenedisulfonic acid, 4-amino-, sodium salt features a benzene ring substituted with two sulfonic acid groups and an amino group. The presence of these functional groups enhances its solubility in water and reactivity, making it suitable for various applications in pharmaceuticals and biochemistry.

  • Chemical Formula : C₆H₆NNaO₆S₂
  • Molecular Weight : 246.26 g/mol
  • Solubility : Highly soluble in water due to the ionic nature of the sodium salt.

Research indicates that compounds similar to 1,3-benzenedisulfonic acid derivatives interact with various biological systems. Notably, they may influence cardiovascular functions by modulating perfusion pressure and coronary resistance. A study demonstrated that derivatives of benzenesulfonamide could interact with calcium channels, leading to alterations in blood pressure regulation (Figueroa-Valverde et al., 2023) .

Case Studies

  • Cardiovascular Effects : A study utilized an isolated rat heart model to evaluate the impact of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The findings indicated that this compound significantly reduced both parameters compared to control substances. This suggests a potential therapeutic role in managing cardiovascular diseases through calcium channel modulation .
  • Anticancer Potential : Another investigation explored the effects of sulfonamide derivatives on cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in certain cancer types, indicating their potential as anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1,3-benzenedisulfonic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Biological Activity
4-Amino-9,10-anthracenedioneAnthracene coreStrong DNA intercalation properties
2-Hydrazinocarbonyl-benzenesulfonamideContains hydrazine functionalityModulates perfusion pressure
Disodium 1,3-benzenedisulfonateSimple disodium salt formCommonly used as a reagent; lacks complex substitutions

Research Findings

Recent studies highlight the multifaceted biological activities of benzenedisulfonic acid derivatives:

  • Antioxidant Activity : Compounds derived from benzenedisulfonic acids exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

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